N-Cbz-cis-4-Hydroxy-L-proline methyl ester N-Cbz-cis-4-Hydroxy-L-proline methyl ester
Brand Name: Vulcanchem
CAS No.: 57653-35-7
VCID: VC21194199
InChI: InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1
SMILES: COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

N-Cbz-cis-4-Hydroxy-L-proline methyl ester

CAS No.: 57653-35-7

Cat. No.: VC21194199

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-cis-4-Hydroxy-L-proline methyl ester - 57653-35-7

Specification

CAS No. 57653-35-7
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name 1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1
Standard InChI Key VVKAGQHUUDRPOI-RYUDHWBXSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O
SMILES COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Canonical SMILES COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator